molecular formula C7H10BrNS B13541162 1-(4-Bromo-5-methylthiophen-2-yl)-N-methylmethanamine

1-(4-Bromo-5-methylthiophen-2-yl)-N-methylmethanamine

Cat. No.: B13541162
M. Wt: 220.13 g/mol
InChI Key: RXDOKZIVEXUXRP-UHFFFAOYSA-N
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Description

1-(4-Bromo-5-methylthiophen-2-yl)-N-methylmethanamine is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom and a methyl group attached to the thiophene ring, along with a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-5-methylthiophen-2-yl)-N-methylmethanamine typically involves the bromination of 5-methylthiophene followed by the introduction of the methylamine group. One common method involves the use of N-bromosuccinimide (NBS) for the bromination step. The reaction is carried out in an inert atmosphere, often under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-5-methylthiophen-2-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The thiophene ring can be oxidized under specific conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

1-(4-Bromo-5-methylthiophen-2-yl)-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-methylthiophen-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-5-methylthiophen-2-yl)ethan-1-one
  • (4-Bromo-5-methylthiophen-2-yl)methanol
  • (4-Bromo-5-methylthiophen-2-yl)boronic acid

Uniqueness

1-(4-Bromo-5-methylthiophen-2-yl)-N-methylmethanamine is unique due to its specific substitution pattern on the thiophene ring and the presence of the methylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C7H10BrNS

Molecular Weight

220.13 g/mol

IUPAC Name

1-(4-bromo-5-methylthiophen-2-yl)-N-methylmethanamine

InChI

InChI=1S/C7H10BrNS/c1-5-7(8)3-6(10-5)4-9-2/h3,9H,4H2,1-2H3

InChI Key

RXDOKZIVEXUXRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)CNC)Br

Origin of Product

United States

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